N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamic acid tert-butyl ester
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Overview
Description
N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamic acid tert-butyl ester is a chemical compound that has been the subject of scientific research in recent years. This compound is known for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Oxadiazole Derivatives : Research has shown the synthesis of various 1,2,4-oxadiazole derivatives, including those structurally similar to the chemical compound . For instance, Santilli and Morris (1979) synthesized 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, demonstrating the method of synthesis and modifications to improve activity, such as antihypertensive effects in rats (Santilli & Morris, 1979).
Crystallographic Studies : Kant et al. (2015) carried out crystallographic studies on a compound similar to the specified chemical, providing insights into its molecular structure and interactions. This research is critical for understanding the physical and chemical properties of such compounds (Kant, Singh, & Agarwal, 2015).
Biological Applications and Activity
Antibacterial and Enzyme Inhibition : Rasool et al. (2015) investigated the antibacterial and enzyme inhibition screening of new acetamide and azomethine derivatives, including those with 1,3,4-oxadiazole structures. These studies are essential for identifying potential therapeutic applications of such compounds (Rasool et al., 2015).
Antioxidant Activity : Shakir, Ariffin, and Abdulla (2014) synthesized 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties and evaluated their antioxidant activity. This research highlights the potential of these compounds in combating oxidative stress (Shakir, Ariffin, & Abdulla, 2014).
Cytotoxic Properties and Anticancer Potential : Sharma, Kumar, and Pathak (2014) and Rehman et al. (2018) explored the synthesis and biological evaluation of newer carbazole derivatives and propanamide derivatives, respectively. These studies focused on assessing the anticancer activities of these compounds, demonstrating their potential in cancer treatment (Sharma, Kumar, & Pathak, 2014); (Rehman et al., 2018).
properties
CAS RN |
850749-39-2 |
---|---|
Product Name |
N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamic acid tert-butyl ester |
Molecular Formula |
C16H19Cl2N3O5S |
Molecular Weight |
436.3 g/mol |
IUPAC Name |
tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C16H19Cl2N3O5S/c1-16(2,3)26-14(22)19-7-6-13-20-21-15(25-13)27(23,24)9-10-4-5-11(17)8-12(10)18/h4-5,8H,6-7,9H2,1-3H3,(H,19,22) |
InChI Key |
KTPSEIKHZBDCBJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCC1=NN=C(O1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NN=C(O1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl |
synonyms |
tert-Butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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